Abruquinone B Abruquinone B 6,7,8,3',4'-Pentamethoxyisoflavanquinone is an isoflavonoid.
6,7,8,3',4'-Pentamethoxyisoflavanquinone is a natural product found in Abrus precatorius with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18950243
InChI: InChI=1S/C20H22O8/c1-23-14-7-10-6-11(9-28-16(10)20(27-5)18(14)25-3)12-8-13(21)17(24-2)19(26-4)15(12)22/h7-8,11H,6,9H2,1-5H3
SMILES:
Molecular Formula: C20H22O8
Molecular Weight: 390.4 g/mol

Abruquinone B

CAS No.:

Cat. No.: VC18950243

Molecular Formula: C20H22O8

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

Abruquinone B -

Specification

Molecular Formula C20H22O8
Molecular Weight 390.4 g/mol
IUPAC Name 2,3-dimethoxy-5-(6,7,8-trimethoxy-3,4-dihydro-2H-chromen-3-yl)cyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C20H22O8/c1-23-14-7-10-6-11(9-28-16(10)20(27-5)18(14)25-3)12-8-13(21)17(24-2)19(26-4)15(12)22/h7-8,11H,6,9H2,1-5H3
Standard InChI Key TZOHVRDKXUMVIU-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC)OC

Introduction

Chemical Identity and Structural Features

Abruquinone B (C20_{20}H22_{22}O8_8) is a polyoxygenated isoflavanquinone with a molecular weight of 390.4 g/mol . Its structure comprises a 2H-chromene ring fused to a cyclohexadienedione (quinone) moiety, substituted with methoxy groups at positions 2, 3, 6, 7, and 8 (Figure 1). The stereochemistry at the C-3 position of the chromene ring is designated as S-configuration, a critical determinant of its biological interactions .

Molecular Properties

Key computed physicochemical properties include:

PropertyValueMethod/Source
Molecular Weight390.4 g/molPubChem
XLogP3-AA (Lipophilicity)2.1XLogP3 3.0
Hydrogen Bond Acceptors8Cactvs 3.4.6.11
Rotatable Bonds6Cactvs 3.4.6.11
Exact Mass390.13146766 DaPubChem

The compound’s low aqueous solubility (predicted by high lipophilicity) and multiple hydrogen bond acceptors suggest membrane permeability challenges, necessitating structural modifications for drug development.

Synthetic Approaches

Convergent Radical-Free Synthesis

A landmark 2023 study achieved the first divergent total synthesis of abruquinone B through a radical-free, three-step strategy :

This approach enabled gram-scale production with >95% enantiomeric excess, addressing historical challenges in isoflavanquinone synthesis .

Comparative Synthetic Efficiency

The table below contrasts traditional and modern synthetic routes:

The convergent method’s efficiency stems from avoiding radical intermediates, which previously caused undesired side reactions and racemization.

Biological Activities and Mechanisms

While direct studies on abruquinone B remain limited, structural analogs and preliminary data suggest potential bioactivities:

Anticancer Hypotheses

Isoflavanquinones broadly exhibit:

  • Topoisomerase Inhibition: Intercalation into DNA-quinone complexes.

  • ROS Modulation: Redox cycling via the quinone moiety generates cytotoxic radicals.

  • Kinase Inhibition: Structural similarity to flavonoid kinase inhibitors.

In silico docking studies predict abruquinone B’s affinity for EGFR (ΔG: -9.2 kcal/mol) and PI3K (ΔG: -8.7 kcal/mol), warranting experimental confirmation.

Challenges and Future Directions

Bioavailability Optimization

Structural modifications to improve pharmacokinetics:

  • Glycosylation: Introducing sugar moieties at C-7 to enhance solubility.

  • Prodrug Strategies: Masking quinone as a hydroquinone diacetate for controlled release.

Target Identification

High-throughput screening against:

  • Inflammatory cytokines (TNF-α, IL-6).

  • Oncogenic kinases (BRAF, MET).

  • Epigenetic regulators (HDACs, DNMTs).

Ecotoxicological Profiling

Given Abrus precatorius’s known toxicity, abruquinone B’s environmental impact requires assessment via:

  • Daphnia magna acute toxicity tests.

  • QSAR Modeling: Predicting biodegradation pathways.

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